molecular formula C27H22O6 B11143894 phenylmethyl 2-{2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxobenzo[3,4-b] furan-6-yloxy}acetate

phenylmethyl 2-{2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxobenzo[3,4-b] furan-6-yloxy}acetate

Cat. No.: B11143894
M. Wt: 442.5 g/mol
InChI Key: LACAKMQUQHNQLP-KNXZYVGWSA-N
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Description

Phenylmethyl 2-{2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxobenzo[3,4-b] furan-6-yloxy}acetate is a complex organic compound with potential applications in various scientific fields. Its structure includes a phenylmethyl group, a methoxyphenyl group, and a benzo-furan moiety, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenylmethyl 2-{2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxobenzo[3,4-b] furan-6-yloxy}acetate typically involves multiple steps. One common method includes the following steps:

    Formation of the benzo-furan moiety: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the methoxyphenyl group: This step often involves a Friedel-Crafts acylation reaction.

    Formation of the enylidene linkage: This can be done through a Wittig reaction or a similar condensation reaction.

    Attachment of the phenylmethyl group: This step may involve a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenylmethyl 2-{2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxobenzo[3,4-b] furan-6-yloxy}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce double bonds or other reducible groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful in biochemical studies.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Its chemical properties might make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which phenylmethyl 2-{2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxobenzo[3,4-b] furan-6-yloxy}acetate exerts its effects depends on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Phenylmethyl 2-{2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxobenzo[3,4-b] furan-6-yloxy}acetate can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in specific functional groups or linkages, which can result in different chemical properties and applications.

Biological Activity

Phenylmethyl 2-{2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate is a complex organic compound with the molecular formula C27H25O5C_{27}H_{25}O_{5} and a molecular weight of approximately 425.49 g/mol. Its intricate structure includes multiple functional groups that suggest potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features:

  • A phenylmethyl group
  • A methoxyphenyl moiety
  • A benzo[3,4-b]furan core

These structural elements contribute to its reactivity and potential interactions with biological targets. The presence of an enone structure allows for nucleophilic attacks, which can lead to various chemical reactions, enhancing its versatility in synthetic applications and biological interactions.

Biological Activities

Research on structurally related compounds indicates that phenylmethyl 2-{...} may exhibit a range of biological activities:

  • Anticancer Activity : Compounds with similar structural features have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : Structural analogs demonstrate the ability to reduce inflammation by inhibiting pro-inflammatory cytokines and pathways.
  • Antimicrobial Effects : Some related compounds have exhibited antimicrobial properties against a variety of pathogens, suggesting potential use in treating infections.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of compounds structurally similar to phenylmethyl 2-{...}:

Compound NameStructural FeaturesBiological Activity
Phenylmethyl 2-{...}Complex structure with methoxy and benzo[3,4-b]furanPotential anticancer and anti-inflammatory
CinnamaldehydeMethoxy group, α,β-unsaturated aldehydeAntimicrobial
CurcuminPolyphenolic structureAnti-inflammatory, antioxidant
ResveratrolStilbenoid structureCardiovascular benefits

This comparison highlights the unique aspects of phenylmethyl 2-{...}, particularly its intricate structure which may lead to multifaceted biological activities not fully explored in other compounds.

Properties

Molecular Formula

C27H22O6

Molecular Weight

442.5 g/mol

IUPAC Name

benzyl 2-[[(2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C27H22O6/c1-30-23-12-6-5-10-20(23)11-7-13-24-27(29)22-15-14-21(16-25(22)33-24)31-18-26(28)32-17-19-8-3-2-4-9-19/h2-16H,17-18H2,1H3/b11-7+,24-13-

InChI Key

LACAKMQUQHNQLP-KNXZYVGWSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1C=CC=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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